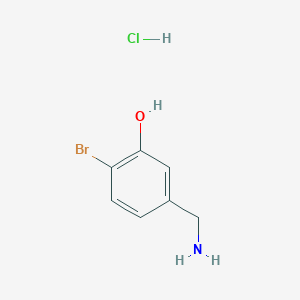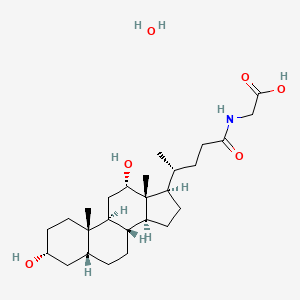![molecular formula C22H23N3O3 B2926791 N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 942007-64-9](/img/structure/B2926791.png)
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as DPA-714 and belongs to the family of pyridazinone derivatives. DPA-714 has been found to have significant implications in the field of neuroscience, particularly in the study of neuroinflammation and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Crystal Structure Insights
The research on compounds structurally similar to N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide has provided insights into their crystal structures, highlighting the orientation of different functional groups and their potential implications in designing novel compounds with specific properties. For example, studies on capsaicinoids, which share some structural features, have revealed the spatial arrangements crucial for their bioactivity, potentially guiding the synthesis of new analgesic compounds (Park et al., 1995).
Cardiotonic Potential
Research into dihydropyridazinone derivatives, closely related to the queried compound, has uncovered their potent inotropic effects, suggesting their utility in developing heart failure treatments. Such studies have identified compounds that significantly enhance cardiac contractility, offering a basis for novel cardiotonic therapies (Robertson et al., 1986).
Herbicide and Antifungal Applications
Compounds within the same chemical family have been investigated for their herbicidal and antifungal activities. Chloroacetamide derivatives, for example, are utilized for controlling various weeds in agricultural settings, demonstrating the potential of similar compounds in enhancing crop protection strategies (Weisshaar & Böger, 1989). Furthermore, studies on acetamide derivatives have identified promising broad-spectrum antifungal agents, highlighting their application in combating fungal infections (Bardiot et al., 2015).
Cognition-Enhancing Effects
Research has also explored the cognition-enhancing effects of related compounds, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, indicating their potential in treating cognitive impairments and enhancing memory and learning capabilities in animal models (Sakurai et al., 1989).
Structural and Inclusion Compound Studies
Further structural studies on amide-containing derivatives have provided insights into their interactions with acids and other molecules, leading to the formation of salts and inclusion compounds with unique properties. Such research underscores the versatility of these compounds in creating materials with tailored functionalities (Karmakar et al., 2007).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-18-9-7-17(8-10-18)19-11-12-22(27)25(24-19)14-21(26)23-20-13-15(2)5-6-16(20)3/h5-13H,4,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWCRPLEZYLHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2926711.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2926712.png)
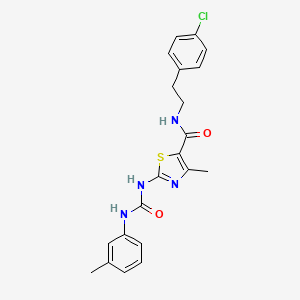
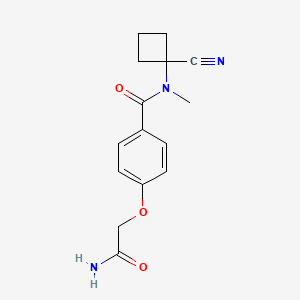
![Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2926718.png)
![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)

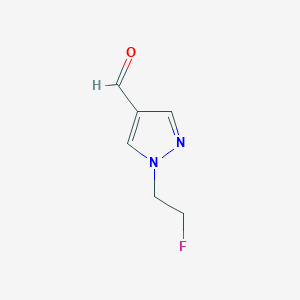
![N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2926724.png)

